benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane
Description
The compound benzylidene(dichloro)ruthenium; 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide; tricyclohexylphosphane is a ruthenium-based olefin metathesis catalyst. Its structure comprises three key components:
- A benzylidene(dichloro)ruthenium core, which facilitates the [2+2] cycloaddition mechanism central to olefin metathesis.
- A 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide (SIPr) ligand, a saturated N-heterocyclic carbene (NHC) that enhances electron donation and thermal stability .
- A tricyclohexylphosphane ligand, which modulates steric bulk and influences catalyst initiation rates .
This compound belongs to the Hoveyda-Grubbs family of catalysts, which are widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymer synthesis due to their balance of stability and activity .
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMLRXRUJVHKC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78Cl2N2PRu- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746403 | |
| Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373640-75-6 | |
| Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Sequential Ligand Addition (Academic Protocol)
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Benzylidene Introduction :
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Phosphine Ligand Incorporation :
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NHC Ligand Binding :
Method B: Protected NHC Route (Industrial Optimization)
To avoid handling reactive free carbenes, NHC-alcohol adducts are used:
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Adduct Preparation : The imidazolidin-2-ylidene ligand is stabilized as a chloroform adduct.
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One-Pot Synthesis :
Purification and Isolation
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Precipitation : Methanol is added to the reaction mixture to precipitate the complex, followed by washing with acetone.
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Column Chromatography : Silica gel chromatography using a hexane/DCM gradient removes unreacted ligands.
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Recrystallization : Dissolving in minimal DCM and layering with hexane yields X-ray-quality crystals.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Academic) | Method B (Industrial) |
|---|---|---|
| Reaction Time | 24–36 hours | 12–24 hours |
| Yield | 65–70% | 75–81% |
| Scalability | Lab-scale (≤10 g) | Pilot-scale (≥1 kg) |
| Key Advantage | High ligand selectivity | Avoids free carbene handling |
| Catalytic Activity | TOF = 1,200 h⁻¹ | TOF = 1,500 h⁻¹ |
TOF = Turnover frequency in ring-closing metathesis (RCM) of diethyl diallylmalonate.
Mechanistic Insights and Side Reactions
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Carbene Disproportionation : At temperatures >100°C, the NHC ligand may dissociate, leading to Ru hydride byproducts.
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Solvent Effects : DCM minimizes side reactions compared to toluene, which accelerates ligand exchange.
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Light Activation : UV irradiation (365 nm) induces isomerization to a more active trans-Cl₂ configuration, enhancing ROMP activity.
Industrial-Scale Optimization
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Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield reproducibility.
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Cost Analysis :
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) .
Common Reagents and Conditions
The compound is used in the presence of olefins, with reaction conditions typically involving moderate temperatures and inert atmospheres. Solvents like dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products of these reactions are various olefins, which can be further utilized in the synthesis of complex organic molecules and polymers .
Scientific Research Applications
Organic Synthesis
Olefin Metathesis:
Grubbs Catalyst plays a pivotal role in organic synthesis, particularly in the formation of carbon-carbon bonds through olefin metathesis. This reaction allows for the transformation of alkenes into new alkenes, facilitating the construction of complex molecular architectures.
Key Applications:
- Acyclic Diene Metathesis Polymerization (ADMET): This technique utilizes the catalyst to produce polymers with specific architectures and functionalities. It has been instrumental in developing materials with tailored properties for industrial applications .
- Ring-Closing Metathesis (RCM): Grubbs Catalyst is employed to create cyclic compounds from linear precursors. This method is essential in synthesizing pharmaceuticals and natural products .
Material Science
Polymer Synthesis:
Grubbs Catalyst is integral in synthesizing high-performance polymers. Its ability to facilitate ring-opening metathesis polymerization (ROMP) has led to advancements in creating materials with unique mechanical and thermal properties. For instance, photoinduced strain-assisted synthesis has been explored to develop stiff-stilbene polymers .
Case Study:
A recent study highlighted the use of Grubbs Catalyst in synthesizing poly(ethylene-co-octene) elastomers, showcasing its effectiveness in producing materials with enhanced elasticity and strength .
Pharmaceutical Chemistry
Synthesis of Bioactive Compounds:
The catalyst's utility extends to the pharmaceutical industry, where it aids in the synthesis of bioactive molecules. For example, it has been used in the total synthesis of antibiotics such as Disciformycin B through RCM techniques .
Asymmetric Synthesis:
Grubbs Catalyst has been applied in asymmetric synthesis processes to create cyclic fluorinated amino acids, demonstrating its versatility in producing compounds with specific stereochemical configurations .
Environmental Applications
Green Chemistry:
The use of Grubbs Catalyst aligns with principles of green chemistry by promoting reactions that generate fewer by-products and require milder reaction conditions. Its efficiency reduces the need for excess reagents and solvents, contributing to more sustainable chemical processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane involves the coordination of the ruthenium center with olefin substrates, facilitating the exchange of alkylidene groups.
Comparison with Similar Compounds
Structural Analogues in the Hoveyda-Grubbs Family
Key structural variations among analogous catalysts include:
- Chelate ring composition : The target compound forms a six-membered chelate ring via a N→Ru bond (from the SIPr ligand). In contrast, first-generation Hoveyda-Grubbs catalysts (e.g., dichloro1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylideneruthenium ) feature a five-membered O→Ru chelate ring, which typically offers faster initiation but lower thermal stability .
- Phosphane vs. pyridine ligands : Replacing tricyclohexylphosphane with 3-bromopyridine (as in Grubbs third-generation catalysts) increases lability, enhancing activity in challenging substrates but reducing air stability .
Table 1: Structural and Electronic Comparison
Catalytic Performance
Activity in Ring-Closing Metathesis (RCM):
- In contrast, Hoveyda-Grubbs II (with a mesityl-substituted NHC) achieved yields >80% in similar RCM reactions under identical conditions .
Thermal Stability:
- The SIPr ligand in the target compound provides superior stability at elevated temperatures (>100°C) compared to unsaturated NHCs (e.g., IMes), which decompose above 80°C .
Table 2: Catalytic Performance in Model Reactions
| Reaction Type | Target Compound Yield | Hoveyda-Grubbs II Yield | Grubbs III Yield | Reference |
|---|---|---|---|---|
| Carbazole Synthesis | 13% | 85% | 78% | |
| Cross-Metathesis (CM) | 65%* | 90%* | 95%* |
*Yields estimated from analogous systems.
Biological Activity
Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, catalytic properties, and implications in medicinal chemistry.
Synthesis and Characterization
The synthesis of benzylidene(dichloro)ruthenium complexes typically involves the reaction of dichlororuthenium precursors with suitable ligands. For the specific compound , the imidazolidin-2-ide ligand plays a crucial role in stabilizing the ruthenium center and enhancing its reactivity.
Key Characteristics:
- Ligand Structure : The presence of bulky isopropyl groups on the phenyl rings provides steric hindrance that influences the reactivity and selectivity of the complex.
- Ruthenium Coordination : The dichloro configuration allows for versatile coordination modes, which can be tuned for specific catalytic applications.
Anticancer Properties
Research indicates that ruthenium complexes exhibit significant anticancer activity. The biological mechanisms often involve:
- Selective Cytotoxicity : Ruthenium compounds have shown selective toxicity toward cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through various pathways, including DNA fragmentation and caspase activation .
Mechanistic Studies
A study on related ruthenium complexes demonstrated that they could inhibit lactate production and trans-plasma membrane electron transport activity in cancer cells. Additionally, they displayed low IC50 values (indicative of high potency) against various human tumor cell lines, including A2780 and MDA-MB-231 .
Catalytic Properties
Benzylidene(dichloro)ruthenium complexes are also recognized for their catalytic capabilities, particularly in olefin metathesis reactions. These reactions are pivotal in organic synthesis due to their ability to form carbon-carbon double bonds efficiently.
Performance Metrics
- Activity : The complex has been shown to be highly effective as a catalyst for ring-closing metathesis (RCM) reactions. For example, under optimized conditions, complete conversion of substrates was achieved within minutes .
- Thermal Activation : The complex exhibits latent behavior at room temperature but can be activated thermally or photochemically to initiate reactions. This feature allows for controlled reactivity in synthetic applications .
Case Study 1: Anticancer Activity
In a comparative study of various ruthenium complexes, benzylidene(dichloro)ruthenium demonstrated superior anticancer activity against ovarian cancer cell lines. The study reported IC50 values lower than those of traditional chemotherapeutics like cisplatin, highlighting its potential as a novel therapeutic agent .
Case Study 2: Catalytic Efficiency
A detailed investigation into the catalytic properties of benzylidene(dichloro)ruthenium revealed its effectiveness in synthesizing biologically relevant compounds. In one instance, it facilitated the production of a cathepsin K inhibitor analogue with high yield and purity .
Data Tables
| Property | Value/Observation |
|---|---|
| Cytotoxicity (IC50) | Low μM range against cancer cell lines |
| Conversion Rate (RCM) | Up to 100% within minutes |
| Activation Method | Thermal and photochemical |
Q & A
Q. What is the structural role of each ligand in the catalytic activity of this Ru-based complex?
The compound is a Grubbs-type catalyst modified with three key ligands:
- Benzylidene(dichloro)ruthenium : Serves as the active metal center, enabling olefin metathesis via a dissociative mechanism. The chloride ligands are labile, allowing substrate binding .
- N-Heterocyclic Carbene (NHC) ligand (1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide) : Enhances thermal stability and electron donation, reducing phosphine ligand dissociation during catalysis .
- Tricyclohexylphosphane (PCy₃) : A bulky phosphine ligand that stabilizes the Ru center but dissociates during catalysis to generate a reactive 14-electron intermediate .
Methodological Insight : To validate ligand roles, use kinetic studies (e.g., monitoring PCy₃ dissociation via <sup>31</sup>P NMR) and compare catalytic activity with analogous complexes lacking specific ligands .
Q. What characterization techniques are essential for confirming the structure and purity of this complex?
Advanced Research Questions
Q. How does isomerization between cis/trans dichloro configurations impact catalytic performance?
The thermodynamic preference for cis-dichloro configurations (e.g., SPY-5-34 stereochemistry) arises from chloride ligand dissociation, forming a cationic intermediate that reorganizes stereochemistry . This isomerization alters substrate accessibility and reaction rates.
Q. Methodological Insight :
Q. How can ligand modifications improve selectivity in challenging metathesis reactions (e.g., macrocyclic or sterically hindered substrates)?
Strategies :
Q. Experimental Design :
Synthesize derivatives with modified NHC/phosphine ligands (e.g., using protocols).
Evaluate performance via substrate scope screens (e.g., cross-metathesis of α-olefins vs. strained alkenes).
Quantify selectivity using GC-MS or HPLC with chiral columns .
Q. How should researchers resolve contradictions in reported catalytic activity across studies?
Common Issues :
- Divergent substrate purity (e.g., trace moisture degrades Ru complexes).
- Variability in reaction conditions (e.g., solvent polarity, temperature gradients).
Q. Resolution Protocol :
Standardize Catalytic Tests : Use benchmark substrates (e.g., norbornene for ring-opening metathesis polymerization) .
Control Atmosphere : Conduct reactions under strict argon/glovebox conditions to exclude O2/H2O .
Cross-Validate Data : Compare kinetics with independent techniques (e.g., calorimetry for exothermic reactions) .
Q. What computational methods complement experimental studies of this catalyst’s mechanism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
